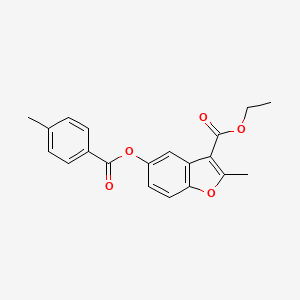Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate
CAS No.: 315237-49-1
Cat. No.: VC5225998
Molecular Formula: C20H18O5
Molecular Weight: 338.359
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 315237-49-1 |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.359 |
| IUPAC Name | ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3 |
| Standard InChI Key | GVDYIHHMKFNESW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C |
Introduction
Structural Characteristics and Molecular Identity
Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate features a benzofuran core substituted at positions 2, 3, and 5. The benzofuran system itself is a fused bicyclic structure comprising a benzene ring fused to a furan moiety. Key substituents include:
-
A methyl group at position 2.
-
An ethyl carboxylate (-COOCH2CH3) at position 3.
-
A (4-methylbenzoyl)oxy group (-O-C(O)-C6H3(CH3)) at position 5.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C21H18O6 |
| Molecular Weight | 366.36 g/mol |
| IUPAC Name | Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate |
The molecular formula was derived through systematic analysis of substituent contributions to the benzofuran core. The ethyl carboxylate and benzoyloxy groups introduce ester and aromatic functionalities, respectively, which influence the compound’s reactivity and solubility .
Synthesis and Production Methods
The synthesis of ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate involves multistep organic transformations, as exemplified by analogous benzofuran derivatives in recent literature.
Key Synthetic Routes
-
Friedel-Crafts Acylation: A benzofuran precursor undergoes acylation at position 5 using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). This step introduces the benzoyloxy group .
-
Esterification: The carboxylic acid intermediate at position 3 is esterified with ethanol under acidic conditions (e.g., H2SO4 or thionyl chloride) to form the ethyl carboxylate .
-
Purification: Crude product purification employs column chromatography (silica gel, hexane/CH2Cl2 eluent) or preparative thin-layer chromatography (TLC) .
Industrial-Scale Considerations
Large-scale production optimizes reaction parameters such as temperature, solvent volume, and catalyst recycling. Continuous flow reactors enhance yield and reduce waste, while automated systems ensure precise reagent addition .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its ester, benzoyloxy, and methyl groups:
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis in basic or acidic conditions to yield the corresponding carboxylic acid. For example, treatment with aqueous NaOH produces 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylic acid, a precursor for further derivatization .
Nucleophilic Substitution
The benzoyloxy group participates in nucleophilic aromatic substitution (NAS) reactions. In one study, analogous compounds reacted with amines to form sulfonamide derivatives, highlighting potential for functional diversity .
Oxidation and Reduction
-
Oxidation: The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO4 under acidic conditions.
-
Reduction: Lithium aluminum hydride (LiAlH4) reduces the ester to a primary alcohol .
Research Applications and Comparative Analysis
Role in Organic Synthesis
This compound serves as a versatile intermediate in synthesizing polyfunctional benzofurans. For instance, its ethyl carboxylate group facilitates coupling reactions with boronic acids under Suzuki-Miyaura conditions, enabling access to biaryl systems .
Comparison with Analogous Derivatives
The presence of the benzoyloxy group in ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate enhances its electron-withdrawing capacity, making it suitable for electrophilic aromatic substitution reactions .
Future Directions and Industrial Relevance
Materials Science Applications
The compound’s aromaticity and functional groups make it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Its solubility in organic solvents (e.g., CH2Cl2, THF) facilitates thin-film deposition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume